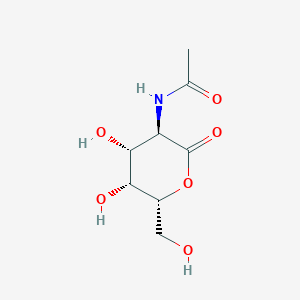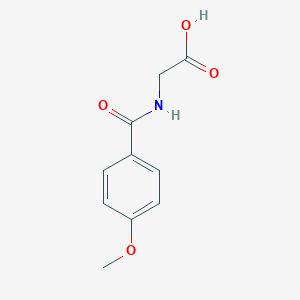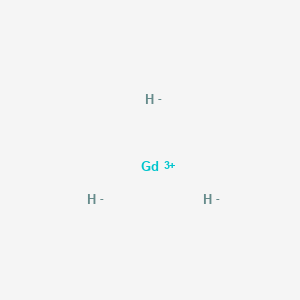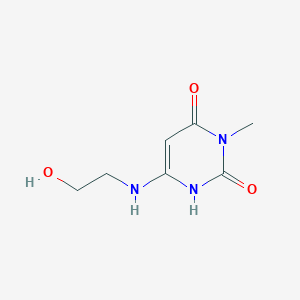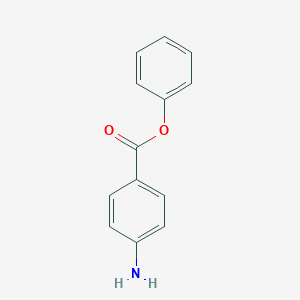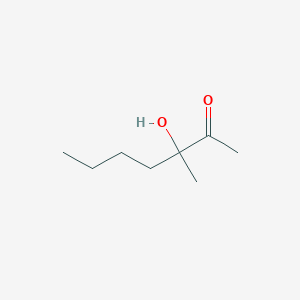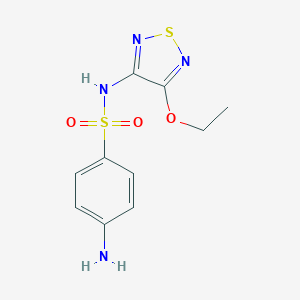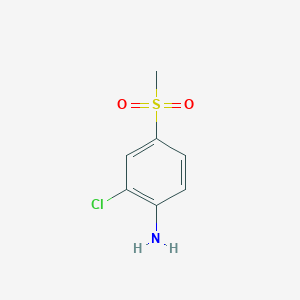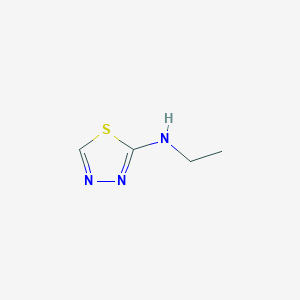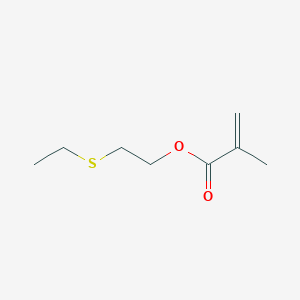
Anisole chromium tricarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisole chromium tricarbonyl, also known as Cr(CO)3C6H5OCH3, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow-orange powder that is soluble in organic solvents such as benzene, toluene, and chloroform. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of anisole chromium tricarbonyl is not well understood. However, it is believed that the compound acts as a source of chromium in catalytic reactions. The chromium center in this compound is highly reactive and can form a range of coordination complexes with other molecules. This flexibility in coordination chemistry makes this compound a versatile catalyst for a range of reactions.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In particular, the compound has been shown to have anti-tumor properties. Studies have shown that this compound can inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anisole chromium tricarbonyl has several advantages for use in lab experiments. The compound is stable and easy to handle, making it a convenient catalyst for a range of reactions. This compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget.
However, this compound has some limitations for use in lab experiments. The compound is highly toxic and can be dangerous if not handled properly. Researchers must take appropriate precautions when working with this compound to ensure their safety.
Direcciones Futuras
There are several future directions for research on anisole chromium tricarbonyl. One promising area of research is in the development of new catalytic reactions using this compound. Researchers are also interested in exploring the anti-tumor properties of this compound further. Additionally, there is potential for the use of this compound in the synthesis of novel materials with unique properties.
Conclusion
This compound is a promising compound with potential applications in a range of fields of science. The compound exhibits excellent catalytic activity and has been found to have anti-tumor properties. While this compound has some limitations for use in lab experiments, its advantages make it an attractive option for researchers. There are several future directions for research on this compound, and continued research on this compound is likely to yield exciting new discoveries in the years to come.
Métodos De Síntesis
Anisole chromium tricarbonyl can be synthesized through the reaction of chromium hexacarbonyl with anisole. The reaction takes place in the presence of a catalyst such as copper powder or copper(I) chloride. The resulting product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Anisole chromium tricarbonyl has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of catalysis. This compound has been found to exhibit excellent catalytic activity in a range of reactions, including the oxidation of alcohols and the hydroformylation of olefins.
Propiedades
Número CAS |
12116-44-8 |
|---|---|
Fórmula molecular |
C10H8CrO4 |
Peso molecular |
244.16 g/mol |
Nombre IUPAC |
anisole;carbon monoxide;chromium |
InChI |
InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
Clave InChI |
UFRCESJPICEFIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
SMILES canónico |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Otros números CAS |
12116-44-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



